molecular formula C16H13N5O2 B2367235 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione CAS No. 1795482-35-7

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2367235
CAS No.: 1795482-35-7
M. Wt: 307.313
InChI Key: IVWOBMAQTLODJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione is a heterocyclic compound that features a triazolopyrimidine moiety linked to an isoindoline-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione typically involves the formation of the triazolopyrimidine ring followed by its attachment to the isoindoline-dione core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . The resulting intermediate is then reacted with an appropriate isoindoline-dione derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in drug design.

Scientific Research Applications

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione is unique due to its combination of the triazolopyrimidine and isoindoline-dione moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents.

Properties

IUPAC Name

2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-14-12-5-1-2-6-13(12)15(23)20(14)7-3-4-11-8-17-16-18-10-19-21(16)9-11/h1-2,5-6,8-10H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWOBMAQTLODJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C(=NC=N4)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.